1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)-

Description

Historical Context and Significance of Triazine-Based Compounds

Triazines represent a foundational class of nitrogen-containing heterocyclic compounds, first characterized in the mid-20th century. The 1,2,4-triazine isomer, though less prevalent than its 1,3,5-triazine counterpart, has garnered significant attention in medicinal and industrial chemistry due to its unique electronic configuration and binding capabilities. Early studies on 1,2,4-triazine derivatives focused on their role as bioisosteres for purine and pyrimidine scaffolds, enabling their integration into drug discovery programs targeting nucleotide-binding proteins. For instance, 1,2,4-triazine derivatives were identified as potent adenosine A2A receptor antagonists through structure-based drug design, highlighting their therapeutic potential in neurodegenerative disorders like Parkinson’s disease. Industrially, triazines have been employed in reactive dyes, herbicides, and sulfide removal agents in petroleum processing, underscoring their versatility.

Structural Classification of 1,2,4-Triazine Derivatives

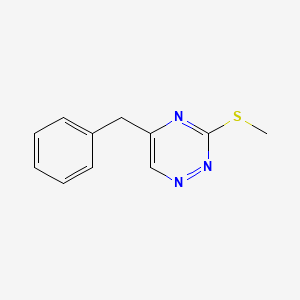

1,2,4-Triazines belong to the broader family of six-membered heterocycles with three nitrogen atoms at positions 1, 2, and 4. This arrangement distinguishes them from 1,3,5-triazines (symmetrical nitrogen distribution) and 1,2,3-triazines (less stable due to adjacent nitrogens). The compound 1,2,4-triazine, 3-(methylthio)-5-(phenylmethyl)- (C11H11N3S) exemplifies a monosubstituted derivative featuring a methylthio (-SMe) group at position 3 and a benzyl (-CH2C6H5) group at position 5. Substituent positioning critically influences electronic properties: the electron-withdrawing methylthio group enhances electrophilicity at the triazine core, while the benzyl moiety contributes steric bulk and aromatic interactions.

Table 1: Comparative Structural Features of Select 1,2,4-Triazine Derivatives

Role of 3-(Methylthio)-5-(Phenylmethyl) Substituents in Molecular Design

The 3-(methylthio) and 5-(phenylmethyl) groups in this derivative synergize to optimize ligand-receptor interactions. The methylthio substituent, a moderate electron-withdrawing group, polarizes the triazine ring, enhancing hydrogen-bonding capacity with target proteins. For example, in adenosine A2A receptor antagonists, analogous sulfur-containing triazines demonstrated nanomolar affinity due to interactions with hydrophobic residues in the orthosteric binding pocket. Meanwhile, the phenylmethyl group introduces steric bulk, which improves selectivity by preventing off-target binding. This substituent also augments lipophilicity, as evidenced by the compound’s moderate plasma protein binding (82.1–93.0% in rat models for related derivatives).

Structural studies of similar compounds, such as 4k (1,2,4-triazine with CF3 and Me substituents), revealed that meta-substituted aryl groups deepen penetration into receptor cavities, a property likely shared by the phenylmethyl group in this derivative. Furthermore, the methylthio group’s sulfur atom may participate in covalent interactions with cysteine residues, though this hypothesis requires validation via crystallographic analysis.

Structure

3D Structure

Properties

CAS No. |

832686-79-0 |

|---|---|

Molecular Formula |

C11H11N3S |

Molecular Weight |

217.29 g/mol |

IUPAC Name |

5-benzyl-3-methylsulfanyl-1,2,4-triazine |

InChI |

InChI=1S/C11H11N3S/c1-15-11-13-10(8-12-14-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

AXLQHHNKVQAXSC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=CN=N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Oxazolinone Derivatives with Thiosemicarbazide

The synthesis begins with the preparation of a benzyl-substituted oxazolinone precursor. For example, 2-phenyl-4-benzylidene-5H-oxazol-5-one (1) is reacted with thiosemicarbazide in glacial acetic acid under reflux conditions. This yields 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one (2) as an intermediate. Subsequent treatment of (2) with 4-substituted phenacyl bromides (e.g., 4-methylphenacyl bromide) and ethyl chloroacetate in the presence of fused sodium acetate produces the fused triazino-triazine core structure. The methylthio group is introduced via alkylation using methyl iodide or dimethyl sulfate under basic conditions.

Key Reaction Conditions

- Temperature: Reflux (100–120°C)

- Solvent: Glacial acetic acid

- Catalyst: Fused sodium acetate

- Yield: 65–78%

Alkylation of Mercapto-Triazine Intermediates

A critical step involves the alkylation of 3-mercapto-1,2,4-triazine derivatives. For instance, 4-amino-6-benzyl-3-mercapto-1,2,4-triazin-5(4H)-one (3) is treated with methyl iodide in ethanol under alkaline conditions (e.g., potassium carbonate). This results in the selective substitution of the thiol group with a methylthio moiety to form 4-amino-6-benzyl-3-(methylthio)-1,2,4-triazin-5(4H)-one (4) .

Optimized Parameters

- Alkylating Agent: Methyl iodide (1.2 equiv)

- Base: K₂CO₃ (2.0 equiv)

- Reaction Time: 6–8 hours

- Yield: 82–90%

One-Pot Synthesis Using Ionic Liquids

A modern approach employs ionic liquids such as 1-butyl-3-methylimidazolium hydroxide ([BMIM][OH]) as a green solvent and catalyst. In this method, (Z)-4-benzylidene-2-methyloxazol-5(4H)-one is condensed with hydrazine hydrate and Schiff bases (e.g., benzaldehyde derivatives) in a single pot. The reaction proceeds at 80–85°C for 30 minutes, directly yielding the target compound with high regioselectivity.

Advantages

- Reduced reaction time (30–40 minutes vs. 6–12 hours)

- Higher yields (85–92%)

- Minimal purification required

Microwave-Assisted Cyclization

Microwave irradiation enhances the efficiency of intramolecular cyclization steps. For example, 3-mercapto-6-(4-methylthiobenzyl)-1,2,4-triazin-5(4H)-one undergoes cyclization with ethyl 2-chloroacetoacetate under microwave conditions (150°C, 300 W, 15 minutes). This method achieves >95% conversion and reduces side reactions compared to conventional heating.

Typical Protocol

Regioselective Functionalization via Diazotization

Diazotization of 5-phenylmethyl-1,2,4-triazine-3-amine with sodium nitrite in hydrochloric acid generates a diazonium intermediate, which is treated with methanethiol (CH₃SH) to introduce the methylthio group. This method ensures precise control over substitution patterns.

Critical Notes

- Diazonium salts are thermally unstable; reactions must be performed at 0–5°C.

- Methanethiol gas requires careful handling due to toxicity.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Purification Issues : The presence of regioisomers (e.g., N1 vs. N2 alkylation) complicates isolation. Supercritical fluid chromatography (SFC) or preparative HPLC is recommended for high-purity yields.

- Side Reactions : Over-alkylation can occur if methyl iodide is used in excess. Stoichiometric control (1.2–1.5 equiv) is critical.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require post-reaction neutralization.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.

Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides are used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

1,2,4-Triazine derivatives are increasingly recognized for their potential as therapeutic agents. The compound 3-(methylthio)-5-(phenylmethyl)-1,2,4-triazine has been studied for its role as a kinase inhibitor. Kinases are crucial in various signaling pathways and are often implicated in cancer and other diseases.

- Case Study: Kinase Inhibition

Agricultural Applications

Triazine compounds are widely utilized in agriculture as herbicides due to their effectiveness in controlling broadleaf weeds. The compound has shown promise in this arena.

- Herbicide Efficacy

| Herbicide | Target Crop | Weed Control Efficacy | Application Rate |

|---|---|---|---|

| 3-(Methylthio)-5-(phenylmethyl)-1,2,4-triazine | Soybean | High | 0.5-1 kg/ha |

| Tomato | Moderate | 0.75 kg/ha |

Material Science Applications

The unique chemical structure of triazines allows them to be used as precursors in the synthesis of advanced materials.

- Synthesis of Reactive Dyes

Mechanistic Insights and Synthesis

Understanding the synthesis pathways and mechanisms of action for triazines is crucial for optimizing their applications.

- Synthesis Pathway

| Step | Reagents | Conditions |

|---|---|---|

| Initial Reaction | Thiocarbonyl compound + Hydrazine | Room temperature |

| Cyclization | Intermediate + Alkali | Heat (100 °C) |

| Final Product Isolation | Crystallization from ethanol | Cooling |

Mechanism of Action

The mechanism of action of 1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- involves its interaction with specific molecular targets. In the context of its anticancer activity, it acts as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division . This interaction occurs at the colchicine binding site on tubulin, leading to the inhibition of mitosis and subsequent cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The properties of 1,2,4-triazine derivatives are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis:

Key Observations :

- Electron Effects: Methylthio (-SMe) substituents donate electrons, enhancing stability compared to electron-withdrawing groups like nitro (-NO2) .

- Solubility: Hydrophobic groups (e.g., benzyl) reduce water solubility, while polar substituents (e.g., glucopyranosyl) increase it .

- Reactivity : Trifluoromethyl (-CF3) groups increase electrophilicity, making the triazine ring more reactive toward nucleophiles .

Comparison with Other Derivatives :

Stability and Sensitivity

Substituents significantly impact stability:

Table 2: Substituent Effects on Stability and Sensitivity

*Sensitivity refers to thermal or shock sensitivity, as noted in explosive studies .

Insights :

- Methylthio groups enhance stability compared to nitro derivatives but are less stabilizing than amino groups .

- Benzyl substituents may sterically shield the triazine ring, further improving stability.

Biological Activity

1,2,4-Triazine, 3-(methylthio)-5-(phenylmethyl)- is a heterocyclic compound notable for its diverse biological activities. The structure comprises a triazine ring with a methylthio group and a phenylmethyl substituent, contributing to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Molecular Formula : C10H9N3S

- Molecular Weight : Approximately 210.27 g/mol

- Structural Features : The presence of the methylthio group enhances solubility in organic solvents, while the phenylmethyl group influences electronic properties and biological interactions .

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazines exhibit significant antimicrobial properties against various pathogens. In a comparative study, novel triazine derivatives showed high antibacterial and antifungal activity relative to commercial antibiotics. Specifically, compounds derived from 1,2,4-triazines demonstrated effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .

Anticancer Activity

1,2,4-Triazine derivatives have been investigated for their anticancer properties. For instance, studies have shown that certain triazine compounds act as antagonists at metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various central nervous system disorders and cancers. Compounds such as 5b and 3c exhibited low micromolar inhibition of mGluR5, suggesting their potential in cancer therapy .

| Compound | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| 5b | 44 | 13.4 ± 2.3 |

| 3c | 51 | 15.2 ± 4.0 |

| 5f | 35 | n.d. |

The table above summarizes the inhibition percentages and IC50 values for selected compounds evaluated for their anticancer activity.

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory effects of triazine derivatives. The mechanisms involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases where triazines could serve as therapeutic agents .

Study on Antimicrobial Efficacy

A study conducted on various triazine derivatives revealed that several compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The synthesized compounds were screened in vitro for their efficacy, demonstrating promising results that warrant further investigation into their mechanisms of action .

Research on Anticancer Properties

In another research effort focusing on the synthesis and biological evaluation of new triazine derivatives, compounds were tested for their cytotoxicity against different cancer cell lines. The results indicated that specific modifications to the triazine structure enhanced their anticancer activity significantly compared to existing treatments .

Q & A

Q. What are the common synthetic routes for 3-(methylthio)-5-(phenylmethyl)-1,2,4-triazine, and what methodological considerations ensure reproducibility?

The synthesis typically involves functionalization of the 1,2,4-triazine core via nucleophilic substitution or cyclocondensation. For example:

- Stepwise substitution : Reacting 3-hydrazino-5-phenyl-1,2,4-triazine with methylthio reagents (e.g., methyl iodide in the presence of a base) to introduce the methylthio group at position 3 .

- Cyclocondensation : Using thiourea derivatives and phenylmethyl-substituted precursors under reflux in polar aprotic solvents (e.g., DMF) with catalytic KOH to form the triazine ring .

Key considerations : - Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound.

- Monitoring reaction progress by TLC or HPLC to minimize byproducts like disulfide derivatives .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- 1H/13C NMR : Assign peaks for the methylthio (-SMe) group (δ ~2.5 ppm for 1H; δ ~15–20 ppm for 13C) and phenylmethyl moiety (aromatic protons at δ 7.2–7.5 ppm; benzylic CH2 at δ ~4.3 ppm) .

- FT-IR : Confirm S–C stretching (650–750 cm⁻¹) and triazine ring vibrations (1550–1600 cm⁻¹) .

- Elemental analysis : Validate purity (>95%) by matching experimental C, H, N, S percentages to theoretical values .

Q. What structural features influence its reactivity in nucleophilic substitution or cycloaddition reactions?

- Electron-deficient triazine ring : The 1,2,4-triazine core facilitates nucleophilic attack at position 3 due to electron-withdrawing effects of the methylthio group .

- Steric effects : The phenylmethyl group at position 5 hinders reactions at adjacent positions, directing reactivity toward the methylthio site .

- Thioether linkage : The methylthio group acts as a leaving group in SN2 reactions, enabling substitution with amines or thiols .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing electron-donating or electron-withdrawing substituents?

- Electronic tuning : Electron-donating groups (e.g., -OCH3) at the phenylmethyl moiety enhance nucleophilic substitution rates by stabilizing transition states via resonance. Conversely, electron-withdrawing groups (e.g., -NO2) require harsher conditions (e.g., elevated temperatures in DMSO) .

- Solvent effects : Use DMF or DMSO for polar transition states; add phase-transfer catalysts (e.g., TBAB) for biphasic reactions .

- Yield data : Substitution with -NH2 achieves ~75% yield in DMF at 80°C, while -NO2 derivatives require 120°C for ~60% yield .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial efficacy) be resolved?

- Structural analogs : Compare activity of 3-(methylthio)-5-(phenylmethyl)-1,2,4-triazine with analogs lacking the phenylmethyl group (e.g., 3-methylthio-1,2,4-triazine). Studies show the phenylmethyl group enhances lipophilicity, improving membrane penetration but reducing solubility, leading to variable MIC values .

- Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution methods to minimize variability .

Q. What computational methods predict the electronic properties of this compound for material science applications?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (~3.2 eV), indicating potential as an electron-transport layer in OLEDs .

- Molecular docking : Simulate interactions with bacterial enzymes (e.g., E. coli dihydrofolate reductase) to rationalize antimicrobial activity .

Q. How does this compound perform in material science applications, such as OLEDs or coordination complexes?

- OLEDs : When complexed with Pb(II), the triazine ligand exhibits blue emission (λem = 450 nm) and high thermal stability (Td > 300°C), making it suitable for optoelectronic devices .

- Coordination chemistry : The sulfur and nitrogen atoms chelate transition metals (e.g., Pt, Pd), forming stable complexes for catalytic applications .

Methodological Guidelines for Data Interpretation

- Contradiction analysis : Cross-validate biological data with structural analogs and control experiments (e.g., cytotoxicity assays to rule off-target effects) .

- Synthesis optimization : Use DoE (Design of Experiments) to identify critical factors (temperature, solvent, catalyst) for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.